GNE-431

描述

属性

CAS 编号 |

1433820-83-7 |

|---|---|

分子式 |

C30H32N10O2 |

分子量 |

564.654 |

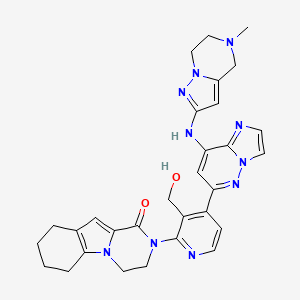

IUPAC 名称 |

2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one |

InChI |

InChI=1S/C30H32N10O2/c1-36-10-13-39-20(17-36)15-27(35-39)33-24-16-23(34-40-9-8-32-29(24)40)21-6-7-31-28(22(21)18-41)38-12-11-37-25-5-3-2-4-19(25)14-26(37)30(38)42/h6-9,14-16,41H,2-5,10-13,17-18H2,1H3,(H,33,35) |

InChI 键 |

XCTHZVUJRUQEGV-UHFFFAOYSA-N |

SMILES |

CN1CCN2C(=CC(=N2)NC3=CC(=NN4C3=NC=C4)C5=C(C(=NC=C5)N6CCN7C8=C(CCCC8)C=C7C6=O)CO)C1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GNE-431; GNE 431; GNE431; |

产品来源 |

United States |

Foundational & Exploratory

GNE-431: A Deep Dive into the Mechanism of a Pan-BTK Inhibitor

For Immediate Release

SOUTH SAN FRANCISCO, CA – December 13, 2025 – GNE-431, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK), demonstrates a mechanism of action that effectively circumvents common resistance mutations observed with covalent BTK inhibitors. This technical guide provides an in-depth analysis of this compound's mechanism, binding characteristics, and the experimental methodologies used in its characterization, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a "pan-BTK" inhibitor, exhibiting high potency against both wild-type BTK and clinically relevant mutant forms, including C481S, C481R, T474I, and T474M.[1][2] Unlike first-generation covalent inhibitors such as ibrutinib, which form an irreversible bond with Cysteine 481 (Cys481) in the BTK active site, this compound binds non-covalently, rendering it effective against mutations at this site that confer resistance.[1] Its mechanism relies on a unique binding mode within the ATP-binding pocket, leading to the potent and selective inhibition of BTK signaling. This guide will detail the biochemical and cellular activity of this compound, its specific interactions with the BTK enzyme as revealed by X-ray crystallography, and the experimental protocols underpinning these findings.

Mechanism of Action: Non-Covalent Inhibition of BTK

The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[3] BTK is a key kinase in this pathway, and its inhibition is a validated therapeutic strategy.[3] this compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of BTK.

Targeting the ATP-Binding Site

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of BTK, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of BTK's kinase activity effectively shuts down the BCR signaling cascade.

Overcoming Resistance Mutations

The primary advantage of this compound lies in its non-covalent binding mode. Covalent inhibitors rely on a reactive moiety to form a permanent bond with Cys481.[1] Mutations of this cysteine to a serine (C481S), for instance, prevent this covalent interaction, leading to drug resistance.[1] this compound does not interact with Cys481 and instead achieves its high-affinity binding through a network of other interactions within the active site.[1] This makes it a promising therapeutic option for patients who have developed resistance to covalent BTK inhibitors.[1]

Quantitative Data Summary

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) against wild-type and mutant BTK.

| Target | IC50 (nM) | Assay Type |

| Wild-Type BTK | 3.2 | Biochemical |

| C481S Mutant BTK | 2.5 | Biochemical |

| C481R Mutant BTK | Potent Inhibition | Biochemical |

| T474I Mutant BTK | Potent Inhibition | Biochemical |

| T474M Mutant BTK | Potent Inhibition | Biochemical |

| Table 1: Biochemical Potency of this compound against Wild-Type and Mutant BTK. Data sourced from MedChemExpress and supported by primary literature.[1][2] |

Experimental Protocols

The characterization of this compound involved a series of key experiments to determine its potency and mechanism.

Biochemical BTK Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified BTK enzyme (wild-type and mutants).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human BTK enzyme (wild-type or mutant) is purified. A synthetic peptide substrate is used for the kinase reaction.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The BTK enzyme is incubated with the peptide substrate, ATP, and varying concentrations of this compound in a kinase reaction buffer. The reaction is typically carried out at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a fluorescence-based assay or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context.

Methodology:

-

Cell Culture: A suitable B-cell lymphoma cell line (e.g., Ramos) is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

BCR Stimulation: The B-cell receptor is stimulated using an anti-IgM antibody to induce BTK autophosphorylation.

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Western Blotting or ELISA: The level of phosphorylated BTK (pBTK) at a specific site (e.g., Y223) is measured using a specific antibody. Total BTK levels are also measured as a loading control.

-

Data Analysis: The ratio of pBTK to total BTK is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition of BTK autophosphorylation against the this compound concentration.

Visualizing Molecular Interactions and Workflows

B-Cell Receptor Signaling Pathway and this compound Inhibition

Caption: this compound inhibits BTK phosphorylation, blocking downstream BCR signaling.

Experimental Workflow for Biochemical IC50 Determination

References

GNE-431: A Technical Guide to a Noncovalent Pan-BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases. The advent of covalent inhibitors, such as ibrutinib, has transformed treatment paradigms, but their efficacy is often limited by acquired resistance, most commonly through mutations at the Cys481 covalent binding site. GNE-431 is a potent, selective, and noncovalent BTK inhibitor designed to overcome this limitation. By binding reversibly to the ATP pocket, this compound maintains activity against both wild-type BTK and clinically relevant mutant forms, including those at positions Cys481 and the gatekeeper residue Thr474. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory potency, selectivity, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound emerged from a discovery effort to identify noncovalent BTK inhibitors that could effectively treat patient populations resistant to covalent BTK therapies[1][2][3]. Covalent inhibitors form an irreversible bond with Cys481 in the ATP-binding site of BTK, leading to sustained inhibition[1]. However, mutations of this cysteine residue to serine (C481S) or other amino acids (C481R) abrogate this covalent interaction, leading to clinical relapse[1][4].

This compound circumvents this resistance mechanism by not requiring interaction with Cys481 for its inhibitory activity. It also demonstrates potent inhibition of BTK harboring mutations at the Thr474 "gatekeeper" residue (T474I, T474M), which can also confer resistance to certain inhibitors[1][2]. As a "pan-BTK" inhibitor, this compound represents a promising next-generation therapeutic strategy for B-cell-driven diseases.

Mechanism of Action and Binding Mode

This compound functions as a reversible, ATP-competitive inhibitor of BTK. Its efficacy relies on high-affinity, noncovalent interactions within the kinase domain. While the specific crystal structure of this compound in complex with BTK is not publicly available, the structure of a close analog, compound 9, has been solved (PDB ID: 5KUP), providing critical insights into the binding mode of this chemical series[2][5][6].

These inhibitors occupy the ATP-binding pocket, forming a network of hydrogen bonds and hydrophobic interactions with key residues. This binding mode stabilizes an inactive conformation of the kinase, preventing autophosphorylation and the subsequent phosphorylation of downstream substrates, thereby blocking B-cell receptor (BCR) signaling.

Quantitative Data

This compound demonstrates potent inhibition of wild-type BTK and key resistance mutants in biochemical assays. Its "pan-mutant" activity is a defining characteristic.

| Target | IC50 (nM) | Reference |

| BTK (Wild-Type) | 3.2 | [7] |

| BTK C481S Mutant | 2.5 | [7] |

| BTK C481R Mutant | 7.5 - 10 | [1] |

| BTK T474I Mutant | 7.5 - 10 | [1] |

| BTK T474M Mutant | 7.5 - 10 | [1] |

| Table 1: Biochemical Potency of this compound Against Wild-Type and Mutant BTK. |

While a comprehensive public kinase selectivity panel for this compound is not available, the primary research describes the series as "exquisitely selective for Btk"[1][2]. This high selectivity is attributed to the unique binding mode within the ATP pocket.

BTK Signaling Pathway

BTK is a central node in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which triggers downstream pathways (NF-κB, MAPK, NFAT) essential for B-cell proliferation, differentiation, and survival. This compound acts by inhibiting the kinase activity of BTK, thus creating a critical blockade in this pathway.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based functional assays. The following are generalized protocols representative of those used to evaluate potent and selective kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 value of this compound against wild-type and mutant BTK enzymes.

Materials:

-

Recombinant human BTK enzyme (wild-type or mutant)

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[8]

-

ATP solution

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Compound Plating: Prepare a serial dilution of this compound in DMSO and add 1 µL to the wells of a 384-well plate.

-

Enzyme Preparation: Dilute the BTK enzyme to the desired concentration in Kinase Buffer.

-

Reaction Initiation: Add 2 µL of the BTK enzyme solution to each well, followed by 2 µL of a substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Plot the luminescence signal against the logarithm of this compound concentration. Fit the data using a four-parameter logistic equation to calculate the IC50 value.[8][9]

Cellular BTK Autophosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit BTK activity within a cellular context by quantifying the phosphorylation of BTK at Tyr223.

Objective: To determine the cellular potency of this compound in inhibiting BTK signaling.

Materials:

-

Cell line expressing BTK (e.g., Ramos B-cells, or transfected HEK293 cells expressing mutant BTK)

-

Cell culture medium

-

This compound (serially diluted)

-

Stimulant (e.g., anti-IgM for B-cells)

-

Lysis buffer

-

Antibodies: Anti-phospho-BTK (Tyr223), Anti-total-BTK

-

Western blot or ELISA reagents

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and allow them to rest.

-

Inhibitor Treatment: Pre-incubate cells with serial dilutions of this compound for 1-2 hours.

-

Stimulation: Stimulate the B-cell receptor pathway by adding a stimulant (e.g., anti-IgM) for a short period (e.g., 5-10 minutes). A non-stimulated control is included.

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and add ice-cold lysis buffer.

-

Quantification:

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-BTK and anti-total-BTK antibodies to visualize inhibition of phosphorylation.

-

ELISA/HTRF: Use a sandwich ELISA or similar immunoassay format with specific capture and detection antibodies to quantify the levels of phosphorylated and total BTK.

-

-

Analysis: Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized signal against the this compound concentration to determine the cellular IC50 value.

Preclinical Development and Future Directions

This compound has been characterized as a potent and selective preclinical candidate. While it demonstrates significant promise in vitro, publicly available data on its in vivo pharmacokinetics and efficacy in animal models of B-cell malignancies are limited[1][10][11]. Further studies would be required to evaluate its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its anti-tumor activity in xenograft models. The development of this compound and similar noncovalent inhibitors represents a critical strategy to address the growing clinical challenge of resistance to covalent BTK inhibitors, potentially offering a valuable therapeutic option for patients with relapsed or refractory disease.

Conclusion

This compound is a noncovalent BTK inhibitor with potent activity against wild-type BTK and clinically important resistance mutations at Cys481 and Thr474. Its mechanism of action, which relies on reversible binding to the ATP pocket, allows it to effectively bypass the primary mode of resistance to first- and second-generation covalent inhibitors. The data summarized in this guide highlight its potential as a next-generation therapy for B-cell malignancies. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic utility.

References

- 1. Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI Insight - Noncovalent inhibitors reveal BTK gatekeeper and auto-inhibitory residues that control its transforming activity [insight.jci.org]

- 5. rcsb.org [rcsb.org]

- 6. sierra.k8s.rcsb.org [sierra.k8s.rcsb.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

GNE-431: A Noncovalent Inhibitor Overcoming Ibrutinib-Resistant Btk Mutants

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The advent of covalent Bruton's tyrosine kinase (Btk) inhibitors, exemplified by ibrutinib, has revolutionized the treatment of various B-cell malignancies. Ibrutinib achieves its therapeutic effect by forming an irreversible covalent bond with a cysteine residue at position 481 (C481) in the ATP-binding site of Btk, thereby blocking its signaling activity. However, the emergence of acquired resistance, most commonly through mutations at the C481 residue (e.g., C481S), has posed a significant clinical challenge, rendering ibrutinib and other covalent inhibitors ineffective.[1][2] This has spurred the development of a new class of noncovalent Btk inhibitors designed to overcome this resistance mechanism.

GNE-431 is a potent and highly selective, noncovalent Btk inhibitor that has demonstrated efficacy against both wild-type Btk and clinically relevant ibrutinib-resistant mutants.[3][4] By not relying on the C481 residue for its binding, this compound offers a promising therapeutic strategy for patients who have developed resistance to covalent Btk inhibitors. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its effectiveness against ibrutinib-resistant Btk mutants, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data: Potency of this compound Against Wild-Type and Mutant Btk

This compound exhibits potent inhibitory activity against wild-type Btk and maintains this high potency against various Btk mutants that confer resistance to ibrutinib. The following tables summarize the key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency of this compound and Ibrutinib Against Wild-Type and Mutant Btk [3]

| Compound | Btk Variant | IC50 (nM) |

| This compound | Wild-Type | 3.2 |

| C481S | 2.5 | |

| C481R | 7.5 | |

| T474I | 10 | |

| T474M | 8.1 | |

| Ibrutinib | Wild-Type | 0.5 |

| C481S | >1000 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Btk by 50%.

Table 2: Cellular Potency of this compound in B-cell Lines

| Cell Line | Btk Status | Assay | This compound IC50 (nM) |

| Ramos (Human Burkitt's Lymphoma) | Wild-Type | Btk Y223 Autophosphorylation | 15 |

| TMD8 (Human ABC-DLBCL) | Wild-Type | Cell Viability | 25 |

| Engineered TMD8 | C481S Mutant | Cell Viability | 30 |

IC50 values in cellular assays reflect the concentration of the inhibitor needed to achieve a 50% reduction in the measured cellular process (e.g., phosphorylation, viability).

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effectiveness of this compound.

Recombinant Btk Enzyme Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant Btk protein (wild-type and mutants).

Materials:

-

Recombinant full-length human Btk (wild-type and mutants C481S, C481R, T474I, T474M)

-

Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT[5]

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (serial dilutions in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the kinase buffer, recombinant Btk enzyme, and the substrate.

-

Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for Btk.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP into a detectable luminescent signal.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Btk Autophosphorylation Assay

This assay measures the ability of this compound to inhibit Btk activity within a cellular context by quantifying the autophosphorylation of Btk at tyrosine 223 (Y223).

Materials:

-

B-cell lymphoma cell line (e.g., Ramos)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serial dilutions in DMSO)

-

Anti-human IgM F(ab')₂ fragments (for BCR stimulation)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Btk (Y223) and anti-total Btk

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed Ramos cells in a 6-well plate at a density of 1 x 10⁶ cells/mL and incubate overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

Stimulate the B-cell receptor (BCR) by adding anti-human IgM F(ab')₂ fragments to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.

-

Immediately place the plate on ice and wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phospho-Btk (Y223) antibody, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total Btk antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of Btk autophosphorylation.

Cell Viability Assay in Ibrutinib-Resistant Cells

This assay assesses the cytotoxic or cytostatic effect of this compound on B-cell lymphoma cells, including those engineered to express ibrutinib-resistant Btk mutants.

Materials:

-

Parental and ibrutinib-resistant B-cell lymphoma cell lines (e.g., TMD8 parental and TMD8-C481S). Ibrutinib-resistant lines can be generated by continuous culture of the parental line with escalating concentrations of ibrutinib.[6]

-

Complete cell culture medium

-

This compound (serial dilutions in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well opaque-walled plates

Procedure:

-

Seed the parental and ibrutinib-resistant TMD8 cells into 96-well opaque-walled plates at an appropriate density.

-

Allow the cells to adhere or stabilize for a few hours.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway and Points of Inhibition

Caption: BCR signaling pathway and inhibition points of Ibrutinib and this compound.

Mechanism of Ibrutinib Resistance and this compound Action

Caption: this compound bypasses ibrutinib resistance by noncovalent binding.

Experimental Workflow for Btk Kinase Inhibition Assay

Caption: Workflow for determining the biochemical IC50 of this compound.

Conclusion

This compound represents a significant advancement in the pursuit of overcoming acquired resistance to covalent Btk inhibitors. Its potent, noncovalent mechanism of action allows it to effectively inhibit the kinase activity of both wild-type Btk and, crucially, the C481S and other clinically observed resistant mutants.[3][4] The data presented in this guide highlight the promising preclinical profile of this compound, demonstrating its potential as a valuable therapeutic option for patients with B-cell malignancies who have relapsed on or are refractory to ibrutinib or other covalent Btk inhibitors. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel noncovalent Btk inhibitors in the drug development pipeline.

References

GNE-431: A Pan-Inhibitor of Bruton's Tyrosine Kinase with Therapeutic Potential in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

GNE-431 is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant potential in preclinical research.[1][2][3] Unlike covalent BTK inhibitors, this compound does not rely on binding to the Cysteine 481 residue, enabling it to effectively inhibit both wild-type BTK and clinically relevant mutants that confer resistance to first-generation therapies.[1][2][3] This "pan-BTK" inhibitory profile suggests its potential utility in various B-cell driven pathologies, including autoimmune diseases.

While extensive in vivo data for this compound in specific autoimmune disease models is not yet publicly available, its mechanism of action targets a critical signaling node in the adaptive immune system, making it a compelling candidate for further investigation. This technical guide summarizes the available data on this compound, outlines the general therapeutic rationale and experimental approaches for evaluating BTK inhibitors in autoimmune contexts, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data

Currently, the publicly available quantitative data for this compound is limited to its in vitro inhibitory activity against BTK.

| Target | IC50 (nM) | Notes |

| Wild-Type BTK | 3.2 | [1][3] |

| C481S Mutant BTK | 2.5 | [1][3] |

| C481R Mutant BTK | Potent Inhibition | [4] |

| T474I Mutant BTK | Potent Inhibition | [4] |

| T474M Mutant BTK | Potent Inhibition | [4] |

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Mutant BTK. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound. Its ability to inhibit the C481S mutant, a common mechanism of resistance to covalent BTK inhibitors, is a key characteristic.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production. BTK acts as a central mediator in this pathway. By inhibiting BTK, this compound effectively blocks this signaling cascade, thereby dampening the B-cell response that is often dysregulated in autoimmune diseases.

Figure 1: Simplified BTK Signaling Pathway. This diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the inhibitory action of this compound.

Experimental Protocols for Evaluating BTK Inhibitors in Autoimmune Models

While specific protocols for this compound are not publicly available, the following represents a general methodology for assessing the efficacy of a BTK inhibitor in a preclinical model of rheumatoid arthritis, such as the Collagen-Induced Arthritis (CIA) mouse model.

1. Induction of Collagen-Induced Arthritis (CIA):

-

Animals: DBA/1J mice (male, 8-10 weeks old).

-

Immunization: Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail on day 0.

-

Booster: On day 21, administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.

2. Treatment Protocol:

-

Grouping: Randomly assign mice to vehicle control and treatment groups (e.g., this compound at various doses).

-

Administration: Begin treatment on day 21, post-booster immunization. Administer the compound orally once or twice daily.

-

Duration: Continue treatment for a predefined period, typically 2-4 weeks.

3. Efficacy Assessment:

-

Clinical Scoring: Monitor mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16.

-

Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper every 2-3 days.

-

Histopathology: At the end of the study, collect ankle joints for histological analysis. Fix, decalcify, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure serum levels of anti-CII antibodies (IgG1 and IgG2a) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

Figure 2: General Experimental Workflow. This flowchart outlines the key steps in a typical preclinical study to evaluate the efficacy of a BTK inhibitor in a mouse model of rheumatoid arthritis.

Future Directions and Conclusion

This compound represents a promising next-generation BTK inhibitor with a "pan-inhibitory" profile that could be advantageous in treating autoimmune diseases, particularly in patient populations that have developed resistance to covalent inhibitors. While the currently available data is limited to in vitro studies, the potent and selective nature of this compound warrants further investigation in preclinical in vivo models of various autoimmune disorders such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.

The successful translation of its in vitro potency to in vivo efficacy, coupled with a favorable safety profile, will be critical in determining the ultimate therapeutic potential of this compound in the management of autoimmune diseases. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in relevant animal models and conducting comprehensive toxicology studies to support its potential advancement into clinical trials.

References

- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]

- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

GNE-431: A Technical Guide to its Impact on B-cell Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of GNE-431, a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (BTK). By examining its effects on B-cell receptor (BCR) signaling, this document provides a comprehensive resource for researchers in oncology and immunology. Quantitative data, detailed experimental protocols, and signaling pathway visualizations are presented to facilitate a deeper understanding of this compound's therapeutic potential, particularly in the context of overcoming resistance to covalent BTK inhibitors.

Introduction to this compound and B-cell Receptor Signaling

The B-cell receptor (BCR) signaling pathway is a critical cascade that governs B-cell development, activation, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making its components attractive therapeutic targets.[4] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a crucial node in this pathway.[1] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK, which in turn phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[1][3] This ultimately results in the activation of transcription factors that drive B-cell proliferation and survival.[5]

Covalent inhibitors of BTK, such as ibrutinib, have demonstrated significant clinical efficacy in treating various B-cell cancers.[4][6] These inhibitors form an irreversible bond with a cysteine residue at position 481 (C481) in the ATP-binding site of BTK.[4][6] However, the emergence of resistance, frequently through mutations at the C481 residue (e.g., C481S), has limited the long-term utility of these drugs.[4][6]

This compound is a noncovalent BTK inhibitor designed to overcome this resistance mechanism.[4][7] By not relying on a covalent interaction with C481, this compound maintains its inhibitory activity against both wild-type (WT) BTK and clinically relevant mutant forms.[4][7] This guide provides a detailed overview of the preclinical data and methodologies used to characterize the impact of this compound on BCR signaling.

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its efficacy against wild-type BTK and clinically relevant mutants, as well as its selectivity across the kinome.

Table 1: Biochemical Potency of this compound against BTK Variants

| BTK Variant | IC50 (nM) |

| Wild-Type | 3.2[8] |

| C481S | 2.5[8] |

| C481R | 7.5-10 (range from different sources)[4] |

| T474I | Potent Inhibition (specific IC50 not detailed in provided text)[4] |

| T474M | Potent Inhibition (specific IC50 not detailed in provided text)[4] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Endpoint | IC50 (nM) |

| pBTK (Y223) Inhibition | Human Whole Blood | Phosphorylation | Data not available in provided text |

| B-cell Proliferation | Various B-cell lymphoma lines | Viability | Data not available in provided text |

Table 3: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM |

| BTK | >95% |

| Other Kinases | Highly selective with minimal off-target activity (Specific panel data not detailed in provided text)[4] |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical characterization of this compound, as described in the primary literature.

Recombinant BTK Protein Expression and Purification

-

Protein Generation : Wild-type and mutant (C481S, C481R, T474I, and T474M) full-length human BTK were expressed in baculovirus-infected insect cells (Sf9).

-

Lysis : Cell pellets were lysed in a buffer containing 20 mM Tris-HCl (pH 8.5), 300 mM NaCl, 20 mM imidazole, and complete EDTA-free protease inhibitors.

-

Purification : The lysate was cleared by ultracentrifugation, and the supernatant was loaded onto a Ni2+-charged NTA column. The column was washed, and the protein was eluted with a buffer containing 20 mM Tris-HCl (pH 8.5), 300 mM NaCl, and 250 mM imidazole.

-

Final Purification Step : Further purification was achieved by size-exclusion chromatography.

In Vitro Biochemical Kinase Assays

-

Assay Principle : The inhibitory activity of this compound was determined by measuring the reduction in BTK-mediated phosphorylation of a substrate peptide.

-

Reaction Components : The assay mixture contained recombinant human BTK (wild-type or mutant), a peptide substrate, ATP, and varying concentrations of this compound in a buffer containing HEPES, MgCl₂, MnCl₂, DTT, and Triton X-100.

-

Detection : The amount of phosphorylated substrate was quantified using a fluorescence-based detection method, such as the Transcreener ADP² Assay, which measures the production of ADP.

-

Data Analysis : IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phosphorylation Assays

-

Cell Stimulation : Human peripheral blood mononuclear cells (PBMCs) or B-cell lymphoma cell lines were pre-incubated with a dose range of this compound.

-

BCR Cross-linking : The B-cell receptor was stimulated by cross-linking with an anti-IgM antibody to induce BTK autophosphorylation at tyrosine 223 (Y223).

-

Cell Lysis and Western Blotting : Cells were lysed, and protein concentrations were determined. Equal amounts of protein were resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated BTK (pY223) and total BTK.

-

Data Quantification : The intensity of the pBTK bands was normalized to the total BTK bands, and the IC50 values were determined from the dose-response curve.

Cell Viability and Proliferation Assays

-

Cell Culture : B-cell lymphoma cell lines were cultured in appropriate media.

-

Compound Treatment : Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement : Cell viability was assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis : IC50 values representing the concentration of this compound required to inhibit 50% of cell proliferation were calculated from the dose-response curves.

Visualizing this compound's Impact on Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the B-cell receptor signaling pathway and the experimental workflow for characterizing this compound.

Caption: B-cell receptor signaling pathway and the inhibitory action of this compound on BTK.

Caption: Preclinical experimental workflow for the characterization of a BTK inhibitor like this compound.

Conclusion

This compound is a potent, selective, and noncovalent BTK inhibitor that effectively targets both wild-type and clinically relevant mutant forms of BTK, including the C481S mutation that confers resistance to covalent inhibitors.[4][8] Its mechanism of action, centered on the direct inhibition of BTK within the B-cell receptor signaling pathway, provides a strong rationale for its development in B-cell malignancies. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug developers, highlighting the key attributes of this compound and providing a framework for the evaluation of next-generation kinase inhibitors. The continued investigation of noncovalent BTK inhibitors like this compound holds promise for improving outcomes for patients with B-cell cancers.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. cusabio.com [cusabio.com]

- 3. bosterbio.com [bosterbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Noncovalent inhibitors reveal BTK gatekeeper and auto-inhibitory residues that control its transforming activity - PMC [pmc.ncbi.nlm.nih.gov]

GNE-431: A Non-Covalent Strategy to Overcome Acquired Resistance to BTK Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a variety of B-cell malignancies. First-generation BTK inhibitors, such as ibrutinib, function by forming a covalent bond with a cysteine residue at position 481 (C481) in the ATP-binding site of the BTK enzyme. This irreversible inhibition has demonstrated significant clinical efficacy. However, the emergence of acquired resistance, most commonly through a C481S mutation that prevents this covalent binding, presents a major clinical challenge, leading to disease progression.[1][2][3] This has driven the development of next-generation BTK inhibitors, including non-covalent inhibitors, designed to overcome these resistance mechanisms.

GNE-431 is a potent and selective non-covalent "pan-BTK" inhibitor that has demonstrated the ability to effectively inhibit both wild-type BTK and clinically relevant mutant forms that confer resistance to covalent inhibitors.[4] By not relying on the C481 residue for its mechanism of action, this compound offers a promising therapeutic strategy for patients who have developed resistance to covalent BTK inhibitors. This technical guide provides an in-depth overview of the significance of this compound, summarizing key preclinical data, detailing relevant experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Acquired Resistance to Covalent BTK Inhibitors

The primary mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib is the mutation of the Cysteine 481 residue in the BTK active site.[1][2][3] The most common mutation is a substitution of cysteine with serine (C481S). This substitution prevents the formation of the covalent bond that is essential for the irreversible inhibition by drugs like ibrutinib.[1][2][3]

Other, less common, resistance mechanisms have also been identified, including:

-

Other C481 mutations: C481R has also been reported.

-

Mutations at other sites in BTK: Mutations at the "gatekeeper" residue Thr474 (T474I and T474M) can also confer resistance.[1][2]

-

Mutations in downstream signaling molecules: Gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), a direct substrate of BTK, can lead to pathway reactivation despite BTK inhibition.[5]

This compound: A Non-Covalent Inhibitor of Wild-Type and Mutant BTK

This compound is a non-covalent inhibitor of BTK, meaning it does not form a permanent bond with the C481 residue.[4] This allows it to effectively inhibit BTK even when the C481S mutation is present. Preclinical studies have shown that this compound is a potent inhibitor of both wild-type BTK and several clinically relevant mutant forms.[4]

Data Presentation

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Mutant BTK

| Target | IC50 (nM) |

| Wild-Type BTK | 3.2[4] |

| C481S Mutant BTK | 2.5[4] |

| C481R Mutant BTK | Potent Inhibition (Specific IC50 not publicly available)[4] |

| T474I Mutant BTK | Potent Inhibition (Specific IC50 not publicly available)[4] |

| T474M Mutant BTK | Potent Inhibition (Specific IC50 not publicly available)[4] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM |

| BTK | >95% |

| Other Kinases | Data not publicly available |

A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not currently available in the public domain. Such data is crucial for assessing off-target effects and the overall safety profile of the inhibitor.

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value |

| In Vivo Efficacy | |

| Xenograft Model | Data not publicly available |

| Dosing Regimen | Data not publicly available |

| Tumor Growth Inhibition | Data not publicly available |

| Pharmacokinetics | |

| Half-life (t½) | Data not publicly available |

| Bioavailability (F%) | Data not publicly available |

| Cmax | Data not publicly available |

| AUC | Data not publicly available |

Detailed in vivo efficacy and pharmacokinetic data for this compound from preclinical studies are not publicly available at this time.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize BTK inhibitors like this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the IC50 values of inhibitors against purified kinase enzymes.

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP-binding site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer will disrupt FRET, leading to a decrease in the signal.[6]

General Protocol:

-

Reagent Preparation:

-

Prepare a 3X solution of the test compound (e.g., this compound) in kinase buffer.

-

Prepare a 3X solution of the BTK enzyme (wild-type or mutant) and a europium-labeled anti-tag antibody in kinase buffer.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

-

-

Assay Procedure (in a 384-well plate):

-

Add 5 µL of the 3X test compound solution to the assay wells.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Add 5 µL of the 3X tracer solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

-

Cell-Based Proliferation Assay (Ba/F3 Cell Line)

This assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on BTK signaling for survival.

Principle: The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells can be engineered to express a constitutively active form of a kinase, such as BTK, which renders them IL-3 independent. Inhibition of the driving kinase will lead to a decrease in cell proliferation and viability.[7]

General Protocol for Ba/F3-BTK-C481S Cells:

-

Cell Culture:

-

Culture Ba/F3 cells stably expressing a constitutively active BTK C481S mutant in RPMI-1640 medium supplemented with 10% FBS, without IL-3.

-

-

Assay Setup:

-

Seed the Ba/F3-BTK-C481S cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

Add serial dilutions of the test compound (e.g., this compound) to the wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis:

-

Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

-

In Vivo Xenograft Models

These models are used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells (either cell lines or patient-derived) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

General Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of a relevant B-cell malignancy cell line (e.g., one harboring a BTK C481S mutation) into the flank of immunocompromised mice (e.g., NOD/SCID).

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the test compound (e.g., this compound) via a relevant route (e.g., oral gavage) at various doses and schedules. The control group receives a vehicle control.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor animal body weight and overall health.

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Preclinical evaluation workflow for a BTK inhibitor like this compound.

Conclusion

This compound represents a significant advancement in the pursuit of overcoming acquired resistance to covalent BTK inhibitors. Its non-covalent mechanism of action allows it to potently inhibit both wild-type and, critically, the C481S mutant form of BTK that drives resistance to first-generation therapies. The preclinical data, though limited in the public domain, strongly support its potential as a valuable therapeutic option for patients with B-cell malignancies who have relapsed on covalent BTK inhibitor therapy. Further investigation into its broader kinase selectivity, in vivo efficacy, and pharmacokinetic profile will be crucial in defining its clinical utility. The development of this compound and other non-covalent BTK inhibitors underscores the importance of understanding resistance mechanisms to guide the rational design of next-generation targeted therapies.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Development of a Model for Chemical Screening Based on Collateral Sensitivity to Target BTK C481S Mutant - PMC [pmc.ncbi.nlm.nih.gov]

GNE-431: A Technical Whitepaper on the Initial Studies and Discovery of a Novel Non-Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the initial discovery and preclinical characterization of GNE-431, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound demonstrates significant promise by effectively inhibiting both wild-type BTK and clinically relevant mutant forms, including the C481S mutation that confers resistance to covalent BTK inhibitors. This whitepaper summarizes the key quantitative data, outlines the presumed experimental methodologies, and visualizes the compound's mechanism of action and discovery workflow.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[1][2] The first generation of BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with the Cysteine 481 residue in the BTK active site.[3] While clinically effective, their utility can be limited by the emergence of resistance, most commonly through the C481S mutation.[4]

This compound emerged from discovery efforts at Genentech to identify non-covalent BTK inhibitors capable of overcoming this resistance mechanism.[4] This new class of inhibitors binds reversibly to the active site and does not rely on the Cysteine 481 residue for its inhibitory activity.[4] Preclinical data indicate that this compound is a "pan-BTK" inhibitor, demonstrating potent activity against wild-type BTK and various mutant forms.[5][6]

Quantitative Data Summary

The in vitro inhibitory activity of this compound against wild-type BTK and the C481S mutant was a primary focus of its initial characterization. The following table summarizes the key potency data.

| Target | IC50 (nM) | Assay Type |

| Wild-Type BTK | 3.2 | Biochemical Assay |

| C481S Mutant BTK | 2.5 | Biochemical Assay |

Data sourced from MedchemExpress and MedKoo Biosciences product descriptions.[3][5]

This compound has also demonstrated excellent potency against other clinically observed BTK mutants, including C481R, T474I, and T474M, although specific IC50 values for these mutants are not publicly available.[3][6]

Experimental Protocols

While detailed, step-by-step experimental protocols for the initial this compound studies are not publicly available, this section outlines the likely methodologies based on standard practices in drug discovery for kinase inhibitors.

Biochemical BTK Inhibition Assay (Hypothetical)

A biochemical assay would have been employed to determine the IC50 values of this compound against purified BTK protein (wild-type and mutants). A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Principle: The assay measures the phosphorylation of a substrate peptide by BTK. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled streptavidin that binds to a biotinylated portion of the substrate. This proximity allows for FRET to occur upon excitation of the europium, and the resulting signal is proportional to kinase activity.

-

General Protocol:

-

Recombinant human BTK (wild-type or mutant) is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added in a range of concentrations to the reaction wells.

-

The reaction is allowed to proceed for a set time at room temperature.

-

A stop solution containing EDTA and the TR-FRET detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-APC) is added.

-

After an incubation period, the TR-FRET signal is read on a compatible plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular BTK Inhibition Assay (Hypothetical)

To assess the activity of this compound in a cellular context, a B-cell line with a constitutively active BCR signaling pathway (e.g., Ramos) would likely be used. The assay would measure the inhibition of BTK autophosphorylation at Tyr223.

-

Principle: In response to BCR activation, BTK autophosphorylates at Tyr223. Inhibition of BTK by this compound will reduce the level of pBTK(Y223).

-

General Protocol:

-

Ramos cells are plated in appropriate cell culture plates.

-

Cells are pre-incubated with various concentrations of this compound.

-

BCR signaling is stimulated using an anti-IgM antibody.

-

After a short incubation, cells are lysed.

-

The levels of phosphorylated BTK (pBTK Y223) and total BTK in the cell lysates are quantified using an immunoassay, such as ELISA or Western blot.

-

The concentration-dependent inhibition of BTK phosphorylation is used to determine the cellular IC50 value.

-

Visualizations

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.

Caption: B-Cell Receptor (BCR) signaling pathway and this compound inhibition of BTK.

Experimental Workflow

The diagram below outlines a typical workflow for the discovery and initial characterization of a kinase inhibitor like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

GNE-431: A Deep Dive into its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-431 is a potent and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). As a critical mediator in B-cell receptor (BCR) signaling, BTK is a key therapeutic target for a variety of B-cell malignancies and autoimmune diseases. Unlike first-generation covalent BTK inhibitors that form a permanent bond with a cysteine residue (C481) in the active site, this compound binds reversibly. This characteristic allows it to maintain activity against BTK variants that have developed resistance to covalent inhibitors through mutations at the C481 site. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Data Presentation

The selectivity of this compound has been rigorously evaluated against wild-type BTK, clinically relevant mutant forms of BTK, and a broad panel of other kinases. The data presented below summarizes its potency and remarkable specificity.

Table 1: Potency of this compound against Wild-Type and Mutant BTK

| Target | IC50 (nM) |

| Wild-Type BTK | 3.2[1] |

| C481S Mutant BTK | 2.5[1] |

| C481R Mutant BTK | Potent Inhibition |

| T474I Mutant BTK | Potent Inhibition |

| T474M Mutant BTK | Potent Inhibition |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Selectivity of this compound against a Panel of 225 Kinases

This compound was profiled against a panel of 225 kinases at a concentration of 1 µM to assess its off-target activity. The results demonstrate the exceptional selectivity of this compound for BTK.

| Kinase | % Inhibition at 1 µM |

| BTK | >99% |

| Majority of 224 other kinases | <10% |

This high degree of selectivity suggests a lower potential for off-target side effects compared to less selective kinase inhibitors.

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity profile of this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

The potency of this compound against BTK and other kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the fluorescent tracer is also bound, FRET occurs. Unlabeled inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal.

Materials:

-

Recombinant full-length human BTK (wild-type and mutant forms)

-

LanthaScreen™ Eu-anti-GST antibody

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Fluorescent tracer

-

This compound

-

384-well plates

Procedure:

-

Compound Dilution: A serial dilution of this compound was prepared in dimethyl sulfoxide (DMSO) and then further diluted in Kinase Buffer A.

-

Reagent Preparation: A solution containing the kinase and the Eu-anti-GST antibody was prepared in Kinase Buffer A. A separate solution of the fluorescent tracer was also prepared in the same buffer.

-

Assay Assembly: In a 384-well plate, the this compound dilutions, kinase/antibody solution, and tracer solution were combined.

-

Incubation: The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Data Acquisition: The TR-FRET signal was measured on a fluorescent plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (europium) and 665 nm (tracer).

-

Data Analysis: The emission ratio (665 nm / 615 nm) was calculated. IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit BTK activity within a cellular context by measuring the autophosphorylation of BTK at tyrosine 223 (Y223).

Principle: Upon B-cell receptor (BCR) stimulation, BTK is activated and autophosphorylates at Y223. Inhibition of BTK by this compound prevents this autophosphorylation, which can be quantified using a cellular immunoassay.

Materials:

-

Ramos cells (human Burkitt's lymphoma cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound

-

Goat anti-human IgM antibody (for BCR stimulation)

-

Lysis buffer

-

Antibodies for ELISA: anti-phospho-BTK (Y223) and total BTK antibodies

-

96-well plates

Procedure:

-

Cell Culture and Treatment: Ramos cells were cultured and then treated with various concentrations of this compound for 1 hour.

-

BCR Stimulation: Cells were stimulated with goat anti-human IgM antibody for 10 minutes to induce BTK activation.

-

Cell Lysis: The cells were lysed to release cellular proteins.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) was performed on the cell lysates. Wells of a 96-well plate were coated with a capture antibody for total BTK. After incubation with the lysates, a detection antibody specific for phospho-BTK (Y223) was added, followed by a secondary antibody conjugated to a detection enzyme.

-

Signal Detection: The appropriate substrate was added, and the resulting signal, proportional to the amount of phosphorylated BTK, was measured using a plate reader.

-

Data Analysis: The inhibition of BTK autophosphorylation was calculated relative to untreated, stimulated cells. IC50 values were determined from the dose-response curves.

Mandatory Visualization

B-Cell Receptor (BCR) Signaling Pathway

Caption: B-Cell Receptor (BCR) signaling cascade and the inhibitory action of this compound on BTK.

Kinase Selectivity Profiling Workflow

Caption: Workflow for determining the kinase selectivity profile of this compound.

This compound Binding to Wild-Type vs. Mutant BTK

Caption: this compound maintains binding and inhibition of mutant BTK, overcoming covalent inhibitor resistance.

References

GNE-431: A Preclinical Non-Covalent BTK Inhibitor with Potential for Overcoming Resistance in Chronic Lymphocytic Leukemia

FOR IMMEDIATE RELEASE

South San Francisco, CA – December 13, 2025 – This technical whitepaper details the preclinical profile of GNE-431, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Developed in the preclinical phase by Genentech, this compound demonstrates a promising mechanism of action for addressing acquired resistance to covalent BTK inhibitors, a significant clinical challenge in the management of Chronic Lymphocytic Leukemia (CLL). While this compound has not progressed to clinical trials, its characteristics provide a valuable case study in the development of next-generation targeted therapies for B-cell malignancies.

Introduction to BTK Inhibition in Chronic Lymphocytic Leukemia

Chronic Lymphocytic Leukemia (CLL) is a malignancy characterized by the progressive accumulation of mature B lymphocytes. The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell proliferation and survival. Bruton's tyrosine kinase (BTK), a key enzyme in the BCR pathway, has emerged as a highly effective therapeutic target. First-generation BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity. Despite the significant clinical success of covalent BTK inhibitors, a subset of patients develops resistance, most commonly through a mutation at the C481 binding site (C481S), which prevents the covalent bond from forming.

This compound: A Non-Covalent Approach to BTK Inhibition

This compound was developed as a non-covalent BTK inhibitor, meaning it does not rely on binding to the C481 residue to exert its inhibitory effect. This mechanism allows it to maintain activity against BTK enzymes that have developed the C481S resistance mutation. Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound.

Quantitative Analysis of this compound Inhibitory Activity

The potency of this compound was evaluated in biochemical assays against wild-type BTK and various clinically relevant mutant forms that confer resistance to covalent inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target | This compound IC50 (nM) |

| Wild-Type BTK | 3.2 |

| C481S Mutant BTK | 2.5 |

| C481R Mutant BTK | 7.5 |

| T474I Mutant BTK | Not specified |

| T474M Mutant BTK | Not specified |

| Data sourced from "Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations" published in ACS Chemical Biology in 2016. |

As the data indicates, this compound demonstrates potent inhibition of both wild-type BTK and the C481S mutant, with a slightly higher potency against the mutant form. This highlights its potential to be effective in patients who have developed resistance to covalent BTK inhibitors.

Signaling Pathways and Mechanism of Action

The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism by which this compound inhibits its function.

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB, promoting CLL cell proliferation and survival. This compound acts by non-covalently binding to the ATP-binding pocket of BTK, preventing its activation and interrupting this critical survival pathway.

Experimental Protocols

The preclinical evaluation of this compound involved a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant BTK enzymes.

Methodology:

-

Recombinant wild-type and mutant BTK enzymes were expressed and purified.

-

A kinase activity assay was performed using a substrate peptide and ATP. The reaction measures the amount of phosphorylated substrate, typically detected using a fluorescence-based method.

-

This compound was serially diluted and added to the kinase reaction.

-

The rate of substrate phosphorylation was measured at each inhibitor concentration.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context.

Methodology:

-

HEK 293T cells were engineered to express either wild-type or C481S mutant BTK.

-

Cells were treated with varying concentrations of this compound.

-

BTK autophosphorylation at tyrosine 223 (pY223) was measured as a direct indicator of BTK activation. This is typically done using an immunoassay format, such as an ELISA or Western blot, with an antibody specific for phosphorylated BTK.

-

The concentration of this compound required to inhibit BTK autophosphorylation by 50% was determined.

The logical workflow for the preclinical assessment of this compound is depicted in the following diagram.

Future Directions and Conclusion

While this compound's development did not proceed to clinical trials for chronic lymphocytic leukemia, its preclinical data underscores the potential of non-covalent BTK inhibitors to address the significant unmet need of acquired resistance to covalent inhibitors. The potent activity of this compound against the C481S mutant BTK provides a strong rationale for the continued exploration of this class of molecules. Further research into non-covalent BTK inhibitors with favorable pharmacokinetic and safety profiles is ongoing and represents a promising therapeutic strategy for patients with CLL and other B-cell malignancies who have exhausted conventional treatment options. The journey of this compound serves as an important stepping stone in the evolution of targeted therapies for leukemia.

Methodological & Application

Application Notes and Protocols for GNE-431, a Non-Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-431 is a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[1][2] Unlike covalent BTK inhibitors such as ibrutinib, which form an irreversible bond with cysteine 481 (C481) in the BTK active site, this compound binds reversibly and does not depend on this interaction.[1][2] This characteristic allows this compound to maintain inhibitory activity against BTK variants with mutations at the C481 residue, a common mechanism of acquired resistance to covalent inhibitors.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound functions as a "pan-BTK" inhibitor, demonstrating efficacy against both wild-type (WT) BTK and various mutant forms, including C481S, C481R, T474I, and T474M.[3] By binding non-covalently to the ATP-binding pocket of BTK, this compound effectively blocks its kinase activity. This inhibition disrupts the downstream signaling cascade initiated by BCR activation, which is crucial for the proliferation and survival of malignant B-cells.[1][2]

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

Caption: BCR signaling pathway and the inhibitory action of this compound on BTK.

Quantitative Data

The inhibitory potency of this compound against both wild-type and the clinically relevant C481S mutant of BTK has been determined through in vitro biochemical assays.

| Target | IC50 (nM) |

| Wild-Type BTK | 3.2[3] |

| C481S Mutant BTK | 2.5[3] |

Experimental Protocols

The following protocols describe common in vitro cell-based assays to evaluate the efficacy of this compound in relevant biological contexts, such as B-cell lymphoma cell lines.

BTK Phosphorylation Assay in B-Cell Lines (Western Blot)

This assay directly measures the inhibition of BTK auto-phosphorylation at tyrosine 223 (Y223) in response to BCR stimulation.

Experimental Workflow:

Caption: Workflow for the BTK phosphorylation assay by Western blot.

Detailed Methodology:

-

Cell Culture: Culture human B-cell lymphoma cell lines, such as TMD8 or OCI-LY10, in appropriate media and conditions.

-

Cell Seeding: Seed cells in 6-well plates at a density of 1-2 x 10^6 cells/mL and allow them to rest for 2-4 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture media. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 1-2 hours.

-

BCR Stimulation: Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) to the cell suspension and incubate for 5-10 minutes at 37°C.

-

Cell Lysis: Immediately place the plates on ice, pellet the cells by centrifugation, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

-

Strip the membrane and re-probe with an antibody for total BTK as a loading control.

-

-

Data Analysis: Perform densitometric analysis of the protein bands. Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Calcium Flux Assay

This functional assay measures the mobilization of intracellular calcium, a key downstream event following PLCγ2 activation by BTK.

Detailed Methodology:

-

Cell Preparation: Harvest B-cell lymphoma cells and wash them with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Dye Loading: Resuspend the cells at approximately 1 x 10^6 cells/mL in the assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate in the dark at 37°C for 30-60 minutes.

-

Inhibitor Incubation: Wash the cells to remove excess dye and resuspend in the assay buffer. Add varying concentrations of this compound or DMSO control and incubate for 15-30 minutes.

-

Signal Measurement:

-

Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.

-

Add anti-IgM (e.g., 10-20 µg/mL) to stimulate BCR signaling.

-

Continuously record the fluorescence intensity over time (typically 3-5 minutes) to measure the change in intracellular calcium concentration.

-

-

Data Analysis: Quantify the calcium flux by calculating the area under the curve (AUC) or the peak fluorescence intensity for each condition. Determine the inhibitory effect of this compound by comparing the response in treated cells to the vehicle control.

Alternative Advanced Protocol: TR-FRET BTK Occupancy Assay